2,5-bis(4-formylphenyl)terephthalaldehyde
Description
Properties
IUPAC Name |
2,5-bis(4-formylphenyl)terephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-11-15-1-5-17(6-2-15)21-9-20(14-26)22(10-19(21)13-25)18-7-3-16(12-24)4-8-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBVIFOAWUGLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method employs a dibromo-terephthalaldehyde precursor reacted with 4-formylphenylboronic acid. The reaction leverages palladium catalysts to form carbon-carbon bonds between the aryl halide and boronic acid. Key considerations include:
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Precursor synthesis : 2,5-Dibromoterephthalaldehyde is prepared via bromination of terephthalaldehyde using Br₂ in the presence of FeBr₃.
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Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) in a toluene/water mixture facilitates coupling at 80–100°C.
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Challenges : Competing side reactions, such as debromination or over-coupling, necessitate careful stoichiometric control.
Stepwise Formylation
An alternative route involves introducing formyl groups sequentially to a pre-functionalized terephthalaldehyde derivative:
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Vilsmeier-Haack formylation : Treating 2,5-diphenylterephthalaldehyde with POCl₃ and DMF introduces formyl groups at the para positions of the phenyl substituents.
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Oxidative methods : MnO₂-mediated oxidation of 2,5-bis(4-hydroxymethylphenyl)terephthalaldehyde yields the target compound.
Catalytic Systems and Reaction Optimization
Successful synthesis hinges on the choice of catalysts and ligands. Comparative studies highlight the following systems:
| Catalytic System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80 | 72 | |
| PdCl₂(dppf), CsF | DMF | 100 | 65 | |
| CuI, 1,10-phenanthroline | DMSO | 120 | 58 |
Key observations :
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Palladium-based systems outperform copper catalysts in yield and regioselectivity.
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Polar aprotic solvents like DMF enhance solubility of intermediates but may promote side reactions.
Purification and Characterization
Crude products often contain impurities such as unreacted boronic acid or homocoupled byproducts. Patent US7910780B2 outlines a purification protocol involving:
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Solvent recrystallization : Dissolving the crude product in xylene at 110°C, followed by gradual cooling to 25°C.
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Drying : 48-hour vacuum drying at 50°C to remove residual solvents.
Characterization data :
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¹H NMR (CDCl₃): δ 10.12 (s, 2H, terephthalaldehyde CHO), 10.05 (s, 4H, formylphenyl CHO).
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FT-IR : Peaks at 1695 cm⁻¹ (C=O stretch) and 1602 cm⁻¹ (aromatic C=C).
Applications in Advanced Materials
The compound’s dual aldehyde functionality enables its use as a building block for:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde groups in [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid.
Reduction: Formation of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetrahydroxy compound.
Substitution: Various substituted terphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Materials Science
2,5-bis(4-formylphenyl)terephthalaldehyde serves as a versatile building block in the development of covalent organic frameworks (COFs). These frameworks are characterized by their high surface area and tunable porosity, making them ideal for applications in gas storage, separation, and catalysis.
| Application | Description |
|---|---|
| Gas Capture | COFs synthesized from this compound exhibit high selectivity for gases like CO, enhancing carbon capture technologies. |
| Catalysis | The compound can act as a catalyst in various organic reactions due to its functional groups that facilitate electron transfer processes. |
Medicinal Chemistry
The biological activities of this compound have been explored in medicinal chemistry. Compounds with similar structures have shown potential anti-cancer properties.
- Anticancer Activity: Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The mechanism often involves modulation of key proteins involved in cancer progression.
Case Study: In Vitro Studies
- In vitro assays demonstrated that derivatives significantly inhibit cell migration and proliferation in aggressive cancer cell lines. One study reported that a related compound reduced cell viability by inducing apoptosis through mitochondrial pathways.
Organic Synthesis
The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its aldehyde groups can participate in various reactions including:
- Condensation Reactions: Forming larger molecular structures.
- Reduction Reactions: Transforming aldehydes into alcohols or other functional groups.
| Reaction Type | Description |
|---|---|
| Oxidation | Aldehyde groups can be oxidized to carboxylic acids under specific conditions. |
| Reduction | Aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride. |
Mechanism of Action
The mechanism of action of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde largely depends on its functional groups and the context in which it is used. In organic synthesis, the aldehyde groups can participate in nucleophilic addition reactions, forming various intermediates and products. The compound’s aromatic rings can also engage in π-π interactions, influencing its behavior in materials science applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The properties and applications of 2,5-bis(4-formylphenyl)terephthalaldehyde can be contextualized by comparing it to structurally related terephthalaldehyde derivatives. Key differences arise from the nature of substituents, which influence solubility, crystallinity, and functionality.
Alkoxy-Substituted Derivatives
- 2,5-Bis(octyloxy)terephthalaldehyde (CAS 123440-34-6): Structure: Two n-octyloxy chains at the 2- and 5-positions. Applications: Synthesizes COFs with high surface area (BET: 1202 m²/g) via imination with triaminophenylbenzene. Used in organic semiconductors for memory devices and solar cells . Thermal Stability: Alkoxy groups enhance solubility but reduce thermal stability compared to unsubstituted terephthalaldehydes.
2,5-Bis(2-methoxyethoxy)terephthalaldehyde (CAS 2053247-15-5) :
Phenyl-Substituted Analogs
2,5-Di(1-naphthyl)terephthalaldehyde :
- 2,5-Bis(4-formylphenyl)thiophene (CAS 193903-62-7): Structure: Thiophene core with 4-formylphenyl substituents. Applications: Used in donor-acceptor copolymers for OLEDs and organic transistors. The thiophene core improves charge-carrier mobility compared to benzene-based analogs .
Electron-Deficient and Functionalized Derivatives
2,5-Bis(methylthio)terephthalaldehyde (BMTA) :
2,5-Bis(azidoethoxy)terephthalaldehyde (TQ1376) :
Key Data Tables
Table 1: Structural and Physical Properties of Terephthalaldehyde Derivatives
*Theoretical values based on analogs.
Research Findings and Trends
- Substituent Effects :
- Alkoxy chains (e.g., octyloxy, methoxyethoxy) improve solubility and processability but may reduce thermal stability. Bulky groups (e.g., naphthyl) hinder crystallization but enhance optoelectronic properties .
- Electron-withdrawing groups (e.g., formyl) enhance reactivity in condensation reactions, critical for COF synthesis .
- Functionalization Strategies :
- Ion Transport : Ethylene oxide side chains significantly lower energy barriers for ion dissociation, making them ideal for solid-state electrolytes .
Biological Activity
2,5-bis(4-formylphenyl)terephthalaldehyde, a compound with significant potential in various biological applications, is characterized by its unique structural features that enable diverse interactions with biological systems. This article reviews its biological activities, synthesizing data from recent studies and literature.
Chemical Structure and Properties
The compound is a symmetrical aldehyde with two 4-formylphenyl groups attached to a terephthalic backbone. Its molecular formula is C16H12O4, and it possesses notable properties such as solubility in organic solvents and the ability to form complexes with metal ions, which enhances its potential biological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
The compound’s mechanism of action in inhibiting microbial growth may involve disruption of cell membranes or interference with metabolic pathways.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π-π interactions with biological macromolecules such as proteins and nucleic acids. This interaction can alter enzyme activities and gene expression profiles, leading to the observed biological effects.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various concentrations of this compound against common pathogens. The results indicated a dose-dependent response, with higher concentrations leading to larger inhibition zones. -
Anticancer Research :
In a collaborative study published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast cancer cells, suggesting potential therapeutic applications.
Q & A
Basic Question: What synthetic methodologies are commonly employed for the preparation of 2,5-bis(4-formylphenyl)terephthalaldehyde, and how can reaction parameters be optimized to enhance yield?
Answer:
The compound is synthesized via acid-catalyzed condensation reactions between aldehyde-functionalized precursors. A typical protocol involves:
- Dissolving stoichiometric equivalents of precursors (e.g., substituted benzaldehydes) in absolute ethanol.
- Adding glacial acetic acid (5–10 drops) as a catalyst.
- Refluxing the mixture (4–12 hours) under inert atmosphere to prevent oxidation.
- Evaporating solvents under reduced pressure and purifying the solid via recrystallization or column chromatography .
Optimization Strategies:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Molar Ratio | 1:1 (precursors) | Deviations lead to incomplete condensation |
| Reaction Time | 4–12 hours | Prolonged time risks side reactions (e.g., over-oxidation) |
| Catalyst Loading | 5–10 drops (AcOH) | Excess catalyst may degrade aldehyde groups |
Characterization: Confirm purity via NMR (e.g., singlet peaks for aldehyde protons at ~10 ppm) and HPLC (≥95% purity) .
Advanced Question: How does the substitution pattern of aldehyde groups in this compound influence the crystallinity and porosity of covalent organic frameworks (COFs)?
Answer:
The spatial arrangement of aldehyde groups dictates the geometry of COFs. For example:
- Linear vs. Trigonal Linkers: Linear aldehydes (e.g., terephthalaldehyde) form layered COFs with staggered (AA) or eclipsed (AB) stacking, while trigonal linkers create 3D frameworks .
- Pore Size Control: Substituting with bulkier groups (e.g., heptyloxy chains) increases interlayer spacing, expanding pore sizes (7–27 Å) and surface areas (up to 1590 m²/g) .
Key Characterization Tools:
- Powder X-ray Diffraction (PXRD): Resolves stacking modes (e.g., P6/mmm symmetry for eclipsed COF-5) .
- Gas Adsorption (BET): Measures surface area and pore volume.
- Thermogravimetric Analysis (TGA): Assesses thermal stability (stable up to 500–600°C) .
Basic Question: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
- NMR: Identifies aldehyde protons (δ ~10 ppm) and aromatic protons (δ ~7–8 ppm). Absence of extraneous peaks confirms purity .
- FT-IR: Detects aldehyde C=O stretches (~1700 cm⁻¹) and absence of residual hydroxyl groups.
- HPLC: Quantifies purity (>95% for research-grade material) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 362.5 for heptyloxy derivatives) .
Advanced Question: How can post-synthetic modification of COFs derived from this compound enhance their functionality for applications like heavy metal adsorption?
Answer:
Functionalization Strategies:
- Thioether Incorporation: React aldehyde groups with methylthio reagents (e.g., 2,5-bis(methylthio)terephthalaldehyde) to introduce Hg²⁺-binding sites .
- Porphyrin Integration: Condense with pyrrole to form porphyrin-based POPs, enabling selective metal capture (e.g., TPP1 for Hg²⁺) .
Performance Metrics:
| Functional Group | Adsorption Capacity (mg/g) | Selectivity |
|---|---|---|
| Thioether | ~1200 (Hg²⁺) | High |
| Porphyrin | ~850 (Hg²⁺) | Moderate |
Stability: Acid/base-resistant frameworks retain >90% capacity after 5 cycles .
Basic Question: What are the critical considerations for designing condensation reactions to synthesize COFs using this compound?
Answer:
- Solvent Choice: Use polar aprotic solvents (e.g., mesitylene/dioxane) to enhance precursor solubility and framework crystallinity .
- Catalyst: Employ Lewis acids (e.g., Sc(OTf)₃) to accelerate imine/boronate ester formation .
- Stoichiometry: Maintain 1:1 molar ratios between aldehyde and amine/boronic acid partners to avoid incomplete networks .
Common Pitfalls:
- Inadequate degassing leads to trapped solvents, reducing porosity.
- Rapid precipitation causes amorphous phases; slow heating (60–120°C over 72 hours) improves crystallinity .
Advanced Question: How do structural variations in terephthalaldehyde derivatives impact the optoelectronic properties of resulting COFs?
Answer:
- Electron-Withdrawing Groups (e.g., -CF₃): Lower HOMO-LUMO gaps, enhancing conductivity. For example, CF₃-substituted COFs show 20% higher charge mobility .
- Alkoxy Chains (e.g., -OHeptyl): Improve solution processability but reduce π-π stacking, lowering photoluminescence quantum yield .
Characterization:
- UV-Vis/NIR Spectroscopy: Tracks bandgap shifts (e.g., λₐbₛ ~450 nm for CF₃ derivatives).
- Electrochemical Impedance Spectroscopy (EIS): Measures charge transport efficiency .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact with aldehydes .
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
- Waste Disposal: Neutralize with aqueous sodium bisulfite before disposal .
Advanced Question: How can researchers resolve contradictions in reported surface areas or crystallinity for COFs synthesized from this compound?
Answer:
Common Sources of Discrepancies:
- Activation Methods: Supercritical CO₂ drying preserves porosity better than vacuum drying .
- Crystallization Time: Extended solvothermal synthesis (7–10 days) improves long-range order .
Troubleshooting Table:
| Issue | Solution | Reference |
|---|---|---|
| Low Surface Area | Optimize activation temperature | |
| Poor Crystallinity | Increase reaction time to >72 hrs | |
| Framework Collapse | Use rigid linkers (e.g., TAPB) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
